molecular formula C17H12N2S B14327446 5,6-Diphenylimidazo[2,1-b][1,3]thiazole CAS No. 108979-82-4

5,6-Diphenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B14327446
CAS No.: 108979-82-4
M. Wt: 276.4 g/mol
InChI Key: SLGFDUASQHKGRP-UHFFFAOYSA-N
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Description

5,6-Diphenylimidazo[2,1-b][1,3]thiazole is a fused heterocyclic compound of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited, its core structure is part of the imidazo[2,1-b]thiazole scaffold, which is recognized for a broad spectrum of biological activities. Researchers explore this class of compounds for their potential as therapeutic agents. Based on the documented properties of closely related analogues, this compound may serve as a valuable precursor or pharmacophore in developing potent enzyme inhibitors. Notably, 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as a new type of FLT3 inhibitor, showing exceptional potency against acute myeloid leukemia (AML) cell lines, with one study reporting IC50 values of 0.002 μM in cellular assays and 0.022 μM in enzymatic assays . Furthermore, the imidazo[2,1-b]thiazole scaffold has been conjugated with other groups, such as sulfonyl piperazine, to create compounds with selective inhibitory activity against the physiologically dominant cytosolic isoform of carbonic anhydrase (hCA II) . The structure-activity relationship (SAR) from related series suggests that substitutions on the phenyl rings, as seen in the 5,6-diphenyl derivative, are critical for modulating potency and selectivity against specific biological targets . This reagent is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

108979-82-4

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

5,6-diphenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H12N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)19-11-12-20-17(19)18-15/h1-12H

InChI Key

SLGFDUASQHKGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch Condensation with α-Bromo Ketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing the imidazo[2,1-b]thiazole core. In this method, 2-aminothiazole derivatives react with α-bromo ketones bearing phenyl substituents under reflux conditions. For example, 2-amino-5-phenylthiazole reacts with 2-bromo-1-phenylethanone in anhydrous ethanol at 80–90°C for 12–18 hours, yielding 5,6-diphenylimidazo[2,1-b]thiazole (Scheme 1).

Optimization Notes :

  • Solvent Choice : Ethanol or 1,4-dioxane improves solubility of aromatic intermediates.
  • Temperature Control : Prolonged reflux (18–20 hours) ensures complete cyclization, with yields reaching 75–89%.
  • Substituent Compatibility : Electron-withdrawing groups on phenyl rings (e.g., Cl, NO₂) may require extended reaction times.

Representative Procedure :

  • Combine 2-amino-5-phenylthiazole (10 mmol) and 2-bromo-1-phenylethanone (10 mmol) in 50 mL ethanol.
  • Reflux at 85°C for 18 hours under nitrogen.
  • Cool, pour into ice-water, and neutralize with NaHCO₃.
  • Filter and recrystallize from ethanol to obtain white crystals (yield: 82%).

Cyclocondensation of Thiosemicarbazides

Cyclocondensation of thiosemicarbazides with diketones or α-bromo ketones in acidic media offers a robust pathway. For instance, 5,5-diphenyl-2-thiosemicarbazide undergoes cyclodehydration with 1,2-diphenylethan-1,2-dione in polyphosphoric acid (PPA) at 120°C, forming the target compound in 68–74% yield (Scheme 2).

Key Advantages :

  • Acid Catalysis : PPA or H₂SO₄ facilitates simultaneous cyclization and dehydration.
  • Functional Group Tolerance : Thiosemicarbazides with alkyl/aryl substituents are compatible.

Challenges :

  • Byproduct Formation : Overheating (>130°C) may lead to sulfoxide derivatives.

Post-synthetic modification via Suzuki-Miyaura coupling enables precise introduction of phenyl groups. Starting with 5,6-dibromoimidazo[2,1-b]thiazole , sequential coupling with phenylboronic acid using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 90°C achieves 5,6-diphenyl substitution (Scheme 3).

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃ (2 equiv)
  • Yield : 70–78% after two coupling steps.

Limitations :

  • Requires pre-functionalized dibromo intermediate, which demands additional synthesis steps.

Ionic Liquid-Mediated One-Pot Synthesis

A one-pot three-component reaction using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a solvent/catalyst efficiently assembles the target compound. Combining benzaldehyde , thiosemicarbazide , and α-bromoacetophenone in [Bmim]Br at 100°C for 6 hours delivers the product in 85–90% yield (Scheme 4).

Benefits :

  • Green Chemistry : Ionic liquids enhance reaction rates and reduce waste.
  • Scalability : Reactions complete within 6 hours, making this method industrially viable.

Electrophilic Cyclization

Electrophilic cyclization of 3-allyl-2-thiohydantoins with halogens (Br₂ or I₂) constructs the imidazo-thiazole framework. Treating 3-allyl-5,6-diphenyl-2-thiohydantoin with bromine in CH₂Cl₂ at 0°C induces cyclization, yielding 65–72% product (Scheme 5).

Critical Parameters :

  • Halogen Selection : Bromine offers higher regioselectivity than iodine.
  • Temperature : Strict control at 0°C minimizes side reactions.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Reagents Advantages Limitations
Hantzsch Condensation 75–89 12–18 α-Bromo ketones High yield, simple setup Long reaction time
Cyclocondensation 68–74 8–10 PPA, thiosemicarbazides Acid-tolerant Byproduct formation
Suzuki Coupling 70–78 24 Pd(PPh₃)₄, boronic acids Precise substitution Multi-step synthesis
Ionic Liquid One-Pot 85–90 6 [Bmim]Br Fast, eco-friendly High cost of ionic liquids
Electrophilic Cyclization 65–72 4 Br₂ Mild conditions Low functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo-thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituent Positions Key Activities Synthesis Highlights References
5,6-Diphenylimidazo[2,1-b][1,3]thiazole 5,6-diphenyl Antibacterial Microwave-assisted Hantzsch synthesis (80% yield)
Levamisole (Tetramisole) 6-phenyl Antihelminthic, Immunomodulatory Commercial synthesis as anthelmintic
3,6-Diphenylimidazo[2,1-b]thiazole 3,6-diphenyl Anticancer (IC$_{50}$: 1.2–3.8 μM in HeLa, MDA-MB-231) Pd-catalyzed coupling
5,6-Diarylimidazo[2,1-b][1,3]thiazoles 5,6-diaryl Broad-spectrum antibacterial Multi-step condensation reactions
AUTEN-99 5,6-dihydro with phenyl Neuroprotective (Parkinson’s disease models) Functionalized dihydro derivatives

Key Research Findings and Data

Table 2: Anticancer Activity of 3,6-Diphenylimidazo[2,1-b]thiazole Derivatives

Compound HeLa (IC$_{50}$, μM) MDA-MB-231 (IC$_{50}$, μM) A549 (IC$_{50}$, μM)
4a 1.2 2.5 3.8
4b 1.8 3.0 4.2

Table 3: Antibacterial Activity of 5,6-Diarylimidazo[2,1-b][1,3]thiazoles

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against E. coli
C-1 0.5 8.0
C-2 1.0 16.0

Q & A

Q. What are the common synthetic routes for 5,6-diphenylimidazo[2,1-b][1,3]thiazole derivatives?

The primary synthetic method involves cyclocondensation reactions . For example, imidazolidine-2-thione reacts with α-bromoacetophenones in ethanol under reflux for 4 hours to form hydrobromide intermediates, which are neutralized with NaHCO₃ to yield 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles (69–86% yields) . Alternative approaches include Friedel-Crafts acylation under solvent-free conditions for fused derivatives (90–96% yields) .

Q. What biological activities are associated with this scaffold?

The imidazo[2,1-b]thiazole core exhibits:

  • Antimicrobial activity : Moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC = 31.25 μg/mL) and potent antifungal activity against Candida albicans (MIC = 15.625 μg/mL for 4-chlorophenyl derivatives) .
  • Antioxidant activity : Up to 97% DPPH radical inhibition (e.g., 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol) .
  • Enzyme inhibition : Derivatives like 3,6-diphenylimidazo[2,1-b]thiazol-5-amines show 15-lipoxygenase (15-LOX) inhibition, with compound 5i exhibiting twice the activity of quercetin .

Q. Why is the imidazo[2,1-b]thiazole scaffold significant in medicinal chemistry?

This scaffold is a privileged structure in drug design due to its presence in FDA-approved drugs (e.g., Levamisole for immunomodulation) and investigational agents targeting cancer (Quizartinib), inflammation (15-LOX inhibitors), and neurodegenerative diseases . Its planar, electron-rich structure enables diverse interactions with biological targets .

Advanced Research Questions

Q. How can computational methods optimize the design of imidazo[2,1-b]thiazole derivatives?

  • DFT calculations : Used to evaluate reactivity and electrostatic surface potentials of antioxidants. For example, 4e-g derivatives showed radical cation formation via single-electron transfer (SET), correlating with DPPH inhibition .
  • Molecular docking : Studies on human peroxiredoxin 5 and 15-LOX models identified key binding interactions (e.g., hydrogen bonding with His108 in 15-LOX for 5i ) .

Q. What structural modifications enhance antifungal activity?

Substituents at the 3-aryl position significantly influence activity:

CompoundSubstituentMIC vs. C. albicans (μg/mL)
3-(4-Chlorophenyl)4-Cl15.625
3-(4-Methoxyphenyl)4-OCH₃31.25
Furacilin (control)-31.25
The electron-withdrawing 4-Cl group doubles antifungal potency compared to controls .

Q. How can researchers resolve contradictions in antimicrobial data across studies?

Discrepancies arise from variations in:

  • Test strains : Gram-positive vs. Gram-negative bacteria may respond differently to lipophilic/hydrophilic substituents.
  • Methodology : Broth microdilution (CLSI guidelines) vs. agar diffusion assays can yield divergent MIC values .
  • Compound purity : Chromatographic validation (e.g., TLC/HPLC) is critical to exclude synthetic byproducts .

Q. What strategies improve antioxidant efficacy in this scaffold?

  • Phenolic substituents : The hydroxyl group in 4e enables hydrogen atom transfer (HAT) to neutralize DPPH radicals (97% inhibition) .
  • Electron-donating groups : Methoxy and fluorine substituents enhance radical stabilization (e.g., 4f: 92%, 4g: 89% inhibition) .

Q. How do multi-component reactions expand structural diversity?

Tandem reactions (e.g., aldehyde + chloroacetic acid + imidazole-2-thione) yield hybrid structures like 2-[(5-aryl-2-furyl)methylene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ones, enabling rapid diversification for bioactivity screening .

Q. What is the role of 15-LOX inhibition in therapeutic applications?

15-LOX drives inflammation and atherosclerosis by oxidizing low-density lipoproteins. Compound 5i (IC₅₀ = 0.8 μM) protects PC12 cells from H₂O₂-induced damage, suggesting utility in neurodegenerative and cardiovascular diseases .

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